4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride
Overview
Description
It is an ATP-competitive inhibitor with high specificity for JAK2 over other kinases such as JAK1, JAK3, and TYK2 . This compound has shown significant potential in scientific research, particularly in the fields of oncology and immunology.
Mechanism of Action
Target of Action
NVP-BSK805 2HCl is a potent and selective ATP-competitive inhibitor of JAK2 . The Janus kinase (JAK) family of tyrosine kinases includes JAK1, JAK2, JAK3, and TYK2, which play critical roles in cytokine signaling pathways that regulate hematopoiesis, growth, immunity, inflammation, and development . Among these, NVP-BSK805 2HCl primarily targets JAK2 with an IC50 of 0.5 nM, demonstrating over 20-fold selectivity towards JAK1, JAK3, and TYK2 .
Mode of Action
NVP-BSK805 2HCl interacts with its target, JAK2, in an ATP-competitive manner . It binds to the ATP-binding site of JAK2, thereby inhibiting its kinase activity. This results in the prevention of downstream signaling and subsequent cellular responses .
Biochemical Pathways
The primary biochemical pathway affected by NVP-BSK805 2HCl is the JAK-STAT signaling pathway . By inhibiting JAK2, NVP-BSK805 2HCl prevents the phosphorylation and activation of STAT5, a downstream effector in the JAK-STAT pathway . This leads to a reduction in growth factor-independent cell proliferation .
Result of Action
The inhibition of JAK2 by NVP-BSK805 2HCl leads to a significant reduction in cell proliferation and viability, particularly in cells expressing the JAK2 V617F mutation . It also induces apoptosis in these cells . Moreover, it has been found to interfere with the action of leptin, leading to increased fat mass and feed efficiency .
Biochemical Analysis
Biochemical Properties
NVP-BSK805 2HCl plays a crucial role in biochemical reactions by inhibiting the activity of JAK2. This compound exhibits high selectivity for JAK2 over other Janus kinases, such as JAK1, JAK3, and TYK2. The inhibition of JAK2 by NVP-BSK805 2HCl is achieved through ATP-competitive binding, with an IC50 value of approximately 0.5 nM . This selective inhibition disrupts the JAK-STAT signaling pathway, which is essential for various cellular processes, including cell growth, differentiation, and apoptosis.
Cellular Effects
NVP-BSK805 2HCl exerts significant effects on various types of cells and cellular processes. By inhibiting JAK2, it impacts cell signaling pathways, gene expression, and cellular metabolism. In particular, NVP-BSK805 2HCl has been shown to block the phosphorylation of STAT5, a downstream target of JAK2, thereby inhibiting the growth and inducing apoptosis in JAK2 V617F-mutant cells . This compound also affects the expression of anti-apoptotic proteins such as Bcl-xL and Mcl-1, further promoting cell death in cancerous cells.
Molecular Mechanism
The molecular mechanism of NVP-BSK805 2HCl involves its binding to the ATP-binding site of JAK2, thereby preventing the phosphorylation and activation of downstream signaling molecules such as STAT5. This inhibition leads to the suppression of JAK-STAT signaling, which is critical for the survival and proliferation of certain cancer cells . Additionally, NVP-BSK805 2HCl modulates the post-translational modifications of proteins like Bim and Mcl-1, contributing to its pro-apoptotic effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of NVP-BSK805 2HCl have been observed to change over time. The compound demonstrates stability and retains its inhibitory activity over extended periods. Prolonged exposure to NVP-BSK805 2HCl can lead to the degradation of the compound and potential resistance in some cell lines . Long-term studies have shown that continuous treatment with NVP-BSK805 2HCl can result in sustained inhibition of JAK2 signaling and persistent anti-proliferative effects in vitro and in vivo.
Dosage Effects in Animal Models
The effects of NVP-BSK805 2HCl vary with different dosages in animal models. At lower doses, the compound effectively inhibits JAK2 activity and reduces tumor growth without causing significant toxicity . At higher doses, NVP-BSK805 2HCl can induce adverse effects, including hematological toxicity and off-target effects on other kinases. These findings highlight the importance of optimizing dosage regimens to achieve therapeutic efficacy while minimizing side effects.
Metabolic Pathways
NVP-BSK805 2HCl is involved in various metabolic pathways, primarily through its interaction with JAK2. The compound’s inhibition of JAK2 affects the downstream signaling pathways, including the JAK-STAT pathway, which plays a vital role in cellular metabolism . Additionally, NVP-BSK805 2HCl may influence metabolic flux and metabolite levels by altering the expression and activity of key metabolic enzymes.
Transport and Distribution
Within cells and tissues, NVP-BSK805 2HCl is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it exerts its inhibitory effects on JAK2 . The distribution of NVP-BSK805 2HCl within tissues is influenced by factors such as tissue permeability and the presence of efflux transporters.
Subcellular Localization
NVP-BSK805 2HCl exhibits specific subcellular localization, primarily targeting the cytoplasm and nucleus where JAK2 is active. The compound’s activity and function are influenced by its localization, as it needs to be in proximity to JAK2 to exert its inhibitory effects . Post-translational modifications and targeting signals may also play a role in directing NVP-BSK805 2HCl to specific cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BSK805 involves the preparation of a substituted quinoxaline derivativeThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of BSK805 follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and scalability. This involves the use of large-scale reactors, automated systems for precise control of reaction conditions, and rigorous quality control measures to ensure consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
BSK805 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Conditions typically involve organic solvents and controlled temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or other oxidizing agents are used. Conditions include acidic or basic environments and elevated temperatures.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can modify the functional groups present in the compound .
Scientific Research Applications
BSK805 has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Ruxolitinib: Another JAK2 inhibitor with similar applications in oncology and immunology.
Fedratinib: A selective JAK2 inhibitor used in the treatment of myelofibrosis.
Tofacitinib: A JAK inhibitor with broader specificity, affecting JAK1, JAK2, and JAK3.
Uniqueness of BSK805
BSK805 is unique due to its high specificity for JAK2 over other kinases, making it a valuable tool for studying JAK2-specific signaling pathways. Its ability to enhance radiosensitivity and interfere with leptin signaling further distinguishes it from other JAK2 inhibitors .
Properties
IUPAC Name |
4-[[2,6-difluoro-4-[3-(1-piperidin-4-ylpyrazol-4-yl)quinoxalin-5-yl]phenyl]methyl]morpholine;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2N6O.2ClH/c28-23-12-18(13-24(29)22(23)17-34-8-10-36-11-9-34)21-2-1-3-25-27(21)33-26(15-31-25)19-14-32-35(16-19)20-4-6-30-7-5-20;;/h1-3,12-16,20,30H,4-11,17H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUOCAPALWRHKCU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(C=N2)C3=NC4=C(C=CC=C4N=C3)C5=CC(=C(C(=C5)F)CN6CCOCC6)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30Cl2F2N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20720930 | |
Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092499-93-8 | |
Record name | 8-{3,5-Difluoro-4-[(morpholin-4-yl)methyl]phenyl}-2-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]quinoxaline--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20720930 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.